molecular formula C13H14O3 B11889442 1,2,6-Trimethoxynaphthalene

1,2,6-Trimethoxynaphthalene

Cat. No.: B11889442
M. Wt: 218.25 g/mol
InChI Key: YHZACTONCWMCNR-UHFFFAOYSA-N
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Description

1,2,6-Trimethoxynaphthalene is an organic compound with the molecular formula C13H14O3 It is a derivative of naphthalene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) at the 1, 2, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Trimethoxynaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,2,6-trihydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.

Another method involves the use of a regiospecific sugar-O-methyltransferase enzyme from Nocardia sp. strain CS682. This enzyme catalyzes the methylation of specific hydroxyl groups on the naphthalene ring, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using similar methods as described above. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxygenated naphthalene derivatives.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated, nitrated, or other substituted naphthalene compounds.

Scientific Research Applications

1,2,6-Trimethoxynaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,6-trimethoxynaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, it can act as a substrate for methyltransferase enzymes, leading to the formation of methylated derivatives with altered biological activities .

Comparison with Similar Compounds

1,2,6-Trimethoxynaphthalene can be compared with other methoxylated naphthalene derivatives, such as 1,2,3-trimethoxynaphthalene and 1,2,4-trimethoxynaphthalene. These compounds share similar structural features but differ in the positions of the methoxy groups, leading to variations in their chemical properties and reactivity.

    1,2,3-Trimethoxynaphthalene: Has methoxy groups at the 1, 2, and 3 positions.

    1,2,4-Trimethoxynaphthalene: Has methoxy groups at the 1, 2, and 4 positions.

Properties

IUPAC Name

1,2,6-trimethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-14-10-5-6-11-9(8-10)4-7-12(15-2)13(11)16-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZACTONCWMCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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